5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS number 917391-98-1
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS number 917391-98-1
Topic: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 917391-98-1) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Strategic Scaffold for Next-Generation Kinase and PARP Inhibitors
Executive Summary
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 917391-98-1) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Often referred to by its tautomeric name 5-fluoro-2-hydroxynicotinaldehyde , this compound serves as a critical "linchpin" scaffold. It combines three distinct reactive handles—an electrophilic aldehyde, a nucleophilic lactam nitrogen, and a metabolic blocking fluorine atom—within a compact molecular footprint.
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in the development of targeted therapeutics, specifically PIM kinase inhibitors , PARP inhibitors , and antibacterial agents .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Constitution and Tautomerism
A defining feature of this compound is its prototropic tautomerism. While often cataloged as a "hydroxypyridine," experimental evidence confirms that the 2-oxo (lactam) form predominates in both the solid state and solution phase (DMSO/Water). This preference is driven by the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding.
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IUPAC Name: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Synonyms: 5-Fluoro-2-hydroxypyridine-3-carboxaldehyde; 5-Fluorosalicylaldehyde (pyridine analog)
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Molecular Weight: 141.10 g/mol [2]
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Appearance: Pale yellow to orange crystalline solid (conjugation extends absorption into visible region).
Key Physicochemical Data
| Property | Value | Context |
| Melting Point | 228–232 °C (dec.) | High MP indicates strong H-bond network (dimerization). |
| pKa (Calculated) | ~6.5 (OH/NH) | Acidic NH allows for facile deprotonation/alkylation. |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in non-polar solvents (DCM, Hexanes). |
| LogP | ~0.4 | Favorable polarity for fragment-based drug design (FBDD). |
Synthetic Methodology
Note: Direct formylation of 5-fluoro-2-hydroxypyridine (e.g., Duff or Reimer-Tiemann) often results in poor regioselectivity or low yields due to the electron-deficient nature of the pyridine ring. The industry-standard route utilizes a protection-deprotection strategy via the 2-methoxy intermediate.
Primary Synthesis Route: Demethylation Strategy
This protocol ensures high regiocontrol and purity.
Step 1: Lithiation-Formylation
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Reagents:
-Butyllithium ( -BuLi), DMF, THF. -
Mechanism: Directed ortho-metallation (DoM). The 2-methoxy group directs lithiation to the C3 position.
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Conditions: -78 °C, inert atmosphere (
/Ar).
Step 2: Ether Cleavage (Demethylation)
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Precursor: 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde.
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Reagents: Pyridine Hydrochloride (Py·HCl) or aqueous HBr.[4]
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Mechanism: Nucleophilic attack on the methyl group (S_N2) or acid-catalyzed hydrolysis.
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Conditions: Melt (145 °C) or reflux.
Detailed Experimental Protocol (Step 2)
Validation: This method avoids the use of heavy metals and yields the thermodynamically stable 2-oxo tautomer.
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Setup: Charge a round-bottom flask with 5-fluoro-2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) and Pyridine Hydrochloride (5.0 eq).
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Reaction: Heat the neat mixture to 145–150 °C (melt). Stir for 2–4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS for disappearance of the methoxy starting material.[4]
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Quench: Cool the melt to ~60 °C and dilute with water.
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Isolation: Adjust pH to ~4–5 with saturated NaHCO₃. The product typically precipitates as a solid.
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Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Caption: Figure 1. Optimized synthetic pathway leveraging Directed Ortho-Metallation (DoM) followed by acid-mediated ether cleavage.
Reactivity Profile & Medicinal Chemistry Applications[10][11]
The 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold offers three distinct vectors for diversification in drug discovery.
Vector A: The Aldehyde (C3 Position)
The aldehyde is the primary handle for scaffold elongation.
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Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylamine analogs . This is common in designing kinase inhibitors where the amine interacts with the hinge region or solvent front.
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Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile, oxindoles) creates fused systems or vinyl linkers.
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Oxidation: Conversion to the carboxylic acid allows for amide coupling.
Vector B: The Lactam Nitrogen (N1 Position)
The N1 position is nucleophilic.
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N-Alkylation: Treatment with alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) introduces solubility-enhancing groups or steric bulk to fit hydrophobic pockets.
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N-Arylation: Chan-Lam or Buchwald coupling can attach aryl rings, critical for PIM kinase and p38 MAPK inhibitors.
Vector C: The Fluorine Atom (C5 Position)
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Metabolic Stability: The C5-fluorine blocks metabolic oxidation (a common clearance route for pyridines), significantly increasing the half-life (
) of the drug candidate. -
Electronic Modulation: The fluorine atom lowers the pKa of the N1-H, strengthening its hydrogen-bond donor capability.
Reactivity & Derivatization Map
Caption: Figure 2. Divergent synthesis strategy utilizing the C3-aldehyde and N1-lactam handles for library generation.
Handling & Safety (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
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Stability: The 2-oxo form is stable, but avoid strong oxidizing agents.
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PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Work within a fume hood to avoid inhalation of dust.
References
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Preparation of Fluorinated Pyridines. European Patent Office. EP 0192287 A2. (Describes the general reactivity and fluorination of pyridine scaffolds).
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. PubMed Central. (Illustrates the use of fluorinated aldehyde intermediates in condensation reactions for inhibitor design).
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5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Product Data. PubChem. CID 11234346 (Isomer/Analog reference).
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AmBeed Chemical Data. 5-Fluoro-2-methoxypyridine-3-carboxaldehyde (Precursor synthesis conditions).
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Duff Reaction Limitations. Cambridge University Press. (Explains the preference for lithiation over direct formylation for electron-deficient pyridines).
Sources
- 1. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde [cymitquimica.com]
- 2. 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | C6H4FNO2 | CID 2762974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 351410-62-3 | 5-Fluoro-2-methoxypyridine-3-carboxaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
